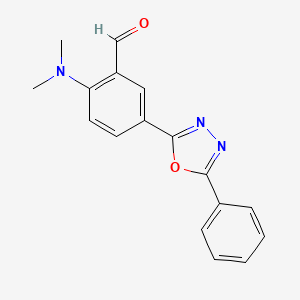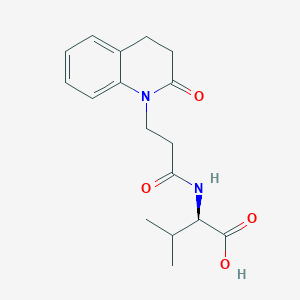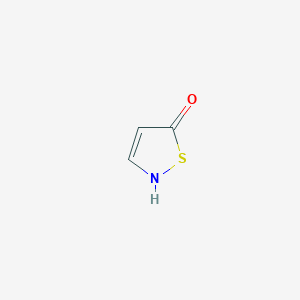
1,2-Thiazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiazol-5(2H)-one is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isothiazol-5(2H)-one can be synthesized through several methods. One common approach involves the reaction of 5-lithioisothiazoles with sulfur at low temperatures, typically around -70°C, to produce lithium isothiazole-5-thiolates. These thiolates can then be further transformed into stable mercuric thiolates or other derivatives .
Industrial Production Methods: Industrial production of isothiazol-5(2H)-one often involves the use of advanced synthetic techniques to ensure high yield and purity. The specific methods may vary depending on the desired application and scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: Isothiazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Isothiazol-5(2H)-one can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted isothiazoles .
Wissenschaftliche Forschungsanwendungen
Isothiazol-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: Isothiazol-5(2H)-one is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of isothiazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their function. This mechanism is particularly relevant in its antimicrobial and antifungal activities, where it disrupts essential cellular processes in microorganisms .
Vergleich Mit ähnlichen Verbindungen
- Isothiazol-5-amine hydrochloride
- Isothiazol-5-methanol
- Isothiazol-5-thiol
Comparison: Isothiazol-5(2H)-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, isothiazol-5-amine hydrochloride and isothiazol-5-methanol have different functional groups, leading to variations in their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
82357-89-9 |
|---|---|
Molekularformel |
C3H3NOS |
Molekulargewicht |
101.13 g/mol |
IUPAC-Name |
2H-1,2-thiazol-5-one |
InChI |
InChI=1S/C3H3NOS/c5-3-1-2-4-6-3/h1-2,4H |
InChI-Schlüssel |
JUCNRWYKMOYMOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNSC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


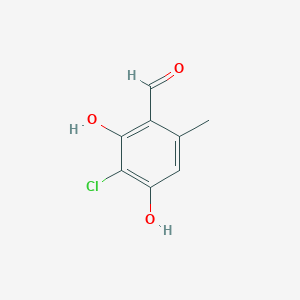


![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12927074.png)
![5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine](/img/structure/B12927083.png)

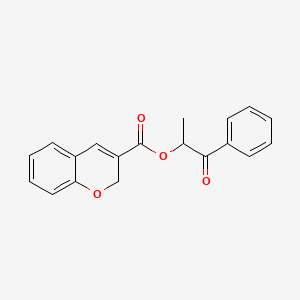
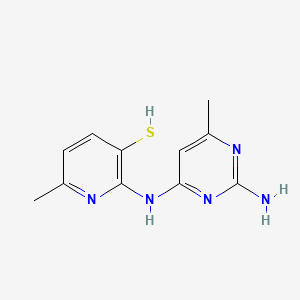

![2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one](/img/structure/B12927112.png)


